

### Delgocitinib Drug Substance: A Comprehensive Physicochemical Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of the **delgocitinib** drug substance. **Delgocitinib** is a potent pan-Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of inflammatory skin conditions such as atopic dermatitis and chronic hand eczema. A thorough understanding of its physicochemical characteristics is paramount for formulation development, quality control, and regulatory submissions.

#### **Chemical Identity and Structure**

**Delgocitinib** is a synthetic small molecule with a complex heterocyclic structure.

- IUPAC Name: 3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile[1]
- CAS Number: 1263774-59-9[1]
- Molecular Formula: C16H18N6O[1][2][3]
- Molecular Weight: 310.35 g/mol [2][3]

### **Quantitative Physicochemical Data**

The following table summarizes the key physicochemical parameters of **delgocitinib**.



Property	Value	Reference
Molecular Weight	310.35 g/mol	[2][3]
Melting Point	Not publicly available. A Japanese regulatory report indicates the melting point has been determined, but the value is redacted.[3]	[3]
pKa (Strongest Basic)	6.43 (Predicted)	[4]
pKa (Strongest Acidic)	9.14 (Predicted)	[4]
LogP	1.29 (ALOGPS), 0.65 (ChemAxon)	[4]
Aqueous Solubility	0.552 mg/mL (Predicted)	[4]
Solubility in DMSO	≥ 58 mg/mL	
Solubility in Ethanol	6 mg/mL	[5]
Solubility in Water	3 mg/mL	[5]

### **Crystal Structure**

**Delgocitinib** has been characterized in its crystalline form. An X-ray crystallographic study of **delgocitinib** in complex with JAK3 has been reported.

Crystal System	Orthorhombic
Space Group	P 21 21 21
Unit Cell Dimensions	a = 53.782 Å, b = 65.409 Å, c = 83.646 Å
Angles	α = 90.00°, β = 90.00°, γ = 90.00°

A patent application also describes various crystalline polymorphs of **delgocitinib**, designated as Forms DL1 through DL13, and a hydrochloride salt. These forms were characterized by X-ray powder diffraction (XRPD).



#### **Experimental Protocols**

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline the standard experimental protocols for key parameters.

## Melting Point Determination (Differential Scanning Calorimetry)



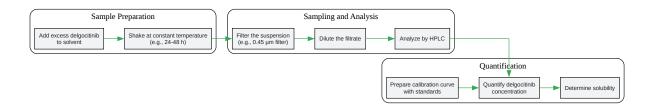
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Figure 1. Workflow for Melting Point Determination by DSC.

Methodology: The melting point of **delgocitinib** can be determined using Differential Scanning Calorimetry (DSC). A small, accurately weighed sample of the drug substance (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. The sample and reference pans are placed in the DSC instrument and heated at a constant rate, for example, 10 °C per minute, under a nitrogen purge. The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature. The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram.

# Solubility Determination (Shake-Flask Method with HPLC Analysis)





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Figure 2. Workflow for Solubility Determination by Shake-Flask Method.

Methodology: The thermodynamic equilibrium solubility of **delgocitinib** is determined using the shake-flask method. An excess amount of the solid drug substance is added to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed container. The mixture is agitated, typically by shaking or stirring, at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24 to 48 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered through a suitable membrane filter (e.g., 0.45  $\mu$ m) to remove undissolved solids. The concentration of **delgocitinib** in the clear filtrate is then determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard calibration curve.

#### pKa Determination (Potentiometric Titration)



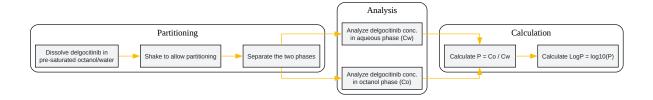
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Figure 3. Workflow for pKa Determination by Potentiometric Titration.



Methodology: The acid dissociation constant (pKa) of **delgocitinib** can be determined by potentiometric titration. A known concentration of the drug substance is dissolved in a suitable solvent system, often a co-solvent mixture (e.g., methanol/water) for compounds with low aqueous solubility. The solution is then titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is monitored continuously using a calibrated pH electrode as a function of the volume of titrant added. The pKa value is determined from the titration curve by identifying the pH at the half-equivalence point, where half of the compound is in its ionized form.

#### **LogP Determination (Shake-Flask Method)**



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Figure 4. Workflow for LogP Determination by the Shake-Flask Method.

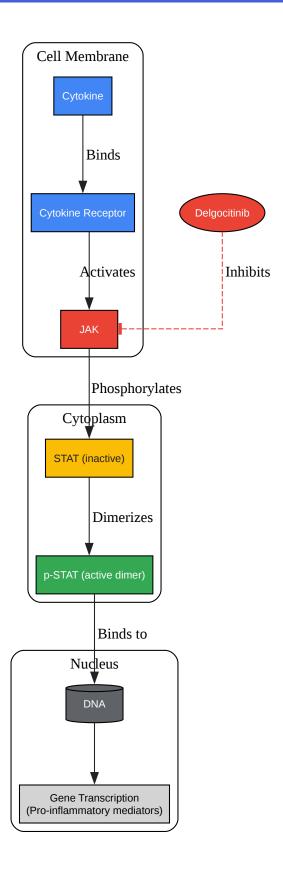
Methodology: The octanol-water partition coefficient (LogP) of **delgocitinib** is determined using the shake-flask method. A known amount of **delgocitinib** is dissolved in a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4, to determine LogD) that have been pre-saturated with each other. The mixture is shaken vigorously for a period sufficient to allow for equilibrium partitioning of the drug between the two phases. After shaking, the mixture is allowed to stand until the two phases have completely separated. The concentration of **delgocitinib** in both the n-octanol and the aqueous phase is then determined using a suitable analytical technique, such as HPLC-UV. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm (base 10) of this ratio.



# Mechanism of Action: JAK-STAT Signaling Pathway Inhibition

**Delgocitinib** exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in inflammation and immune responses. By blocking JAK activity, **delgocitinib** prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the transcription of pro-inflammatory genes.





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Figure 5. **Delgocitinib** Inhibition of the JAK-STAT Signaling Pathway.



This comprehensive physicochemical profile of **delgocitinib** provides essential data for researchers and professionals involved in the development and characterization of this important therapeutic agent. The detailed experimental protocols offer a foundation for consistent and reliable data generation.

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